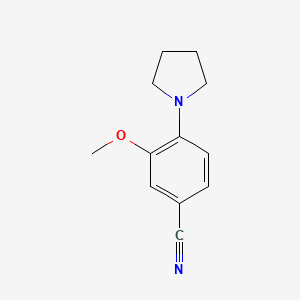
6-(4-羟基哌啶-1-基)哒嗪-3-羧酸乙酯
描述
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with an ethyl ester group at the 3-position and a 4-hydroxypiperidin-1-yl group at the 6-position. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
科学研究应用
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological processes involving pyridazine derivatives.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a bactericidal or bacteriostatic effect.
生化分析
Biochemical Properties
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. The pyridazine ring in this compound is characterized by its weak basicity and high dipole moment, which facilitates π-π stacking interactions and robust dual hydrogen-bonding capacity . These properties make it an attractive candidate for drug-target interactions. The compound interacts with several enzymes and proteins, including monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), where it acts as an inhibitor . These interactions are crucial for its potential therapeutic effects, such as antidepressant and anti-inflammatory activities.
Cellular Effects
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes like MAO and TYK2, leading to altered gene expression and cellular metabolism . This compound has demonstrated anticancer, antimicrobial, and anti-inflammatory properties in different cell types . For instance, its inhibition of TYK2 can modulate immune responses, making it a potential candidate for treating autoimmune diseases.
Molecular Mechanism
The molecular mechanism of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes like MAO and TYK2, inhibiting their activity . This inhibition leads to downstream effects on gene expression and cellular signaling pathways. Additionally, the compound’s hydrogen-bonding capacity and π-π stacking interactions contribute to its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes, while in vivo studies indicate potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound’s activity and function can be influenced by its subcellular distribution, which is determined by targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution at the 6-Position: The 6-position of the pyridazine ring is then functionalized with a 4-hydroxypiperidin-1-yl group. This can be achieved through nucleophilic substitution reactions.
Esterification: The carboxylic acid group at the 3-position of the pyridazine ring is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of carboxylic acids.
相似化合物的比较
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds also contain a pyridazine ring but with different substituents, leading to varied pharmacological activities.
Pyrimidine Derivatives: Pyrimidines are structurally similar but have nitrogen atoms at different positions in the ring.
Pyrazine Derivatives: Pyrazines have nitrogen atoms at the 1 and 4 positions, offering different chemical and biological properties.
The uniqueness of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12(17)10-3-4-11(14-13-10)15-7-5-9(16)6-8-15/h3-4,9,16H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEYLEMBJVBYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


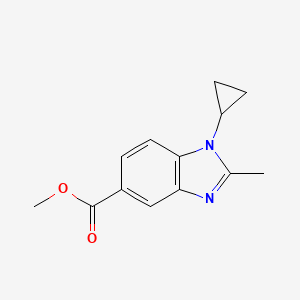
![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
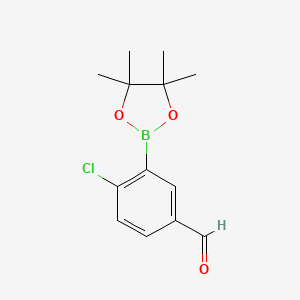
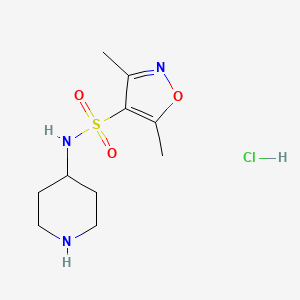
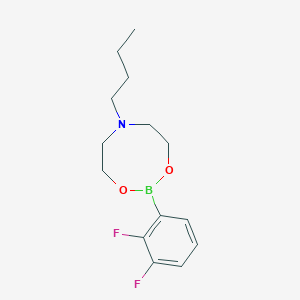

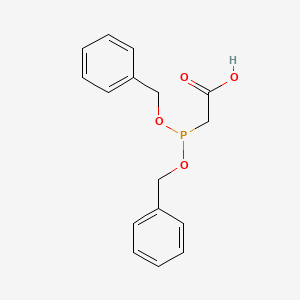
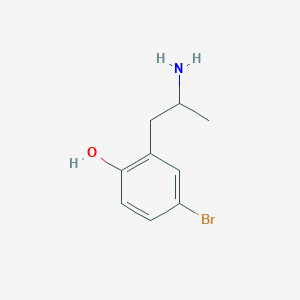
![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)
